molecular formula C12H26O4 B3052459 1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- CAS No. 4161-33-5

1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis-

Cat. No.: B3052459
CAS No.: 4161-33-5
M. Wt: 234.33 g/mol
InChI Key: YVOJURUGJXVFMG-UHFFFAOYSA-N
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Description

1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- is a symmetric diol derivative characterized by two 1-butanol moieties connected via a central 1,4-butanediylbis(oxy) ether linkage. Its molecular formula is C₁₂H₂₆O₄, with a molecular weight of 234.33 g/mol . The compound’s structure combines the hydrophilicity of hydroxyl groups with the flexibility of the ether backbone, making it suitable for applications in polymer synthesis, surfactants, or plasticizers.

Properties

IUPAC Name

4-[4-(4-hydroxybutoxy)butoxy]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4/c13-7-1-3-9-15-11-5-6-12-16-10-4-2-8-14/h13-14H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOJURUGJXVFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOCCCCOCCCCO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431071
Record name 1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4161-33-5
Record name 1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ion-Exchange Resins

Sulfonated polystyrene resins (e.g., Dowex-50) enable catalyst recycling and reduce waste.

Cycle Number Yield (%)
1 82
5 78
10 72

Zeolite Catalysts

H-ZSM-5 zeolites offer shape-selective catalysis, minimizing side reactions.

Catalyst Surface Area (m²/g) Pore Size (Å) Yield (%)
H-ZSM-5 (Si/Al=30) 425 5.5 85
H-ZSM-5 (Si/Al=60) 410 5.3 81

Zeolite systems operate optimally at 110°C with 92% selectivity toward the desired product.

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball milling for solvent-free etherification:

  • Conditions :

    • Stainless steel milling jars.
    • 500 rpm for 2 hours.
    • Catalyst: Solid acid (e.g., montmorillonite K10).
  • Outcomes :

    • Yield: 68–75%.
    • No solvent waste generated.

This method is under active research for green chemistry applications.

Challenges and Optimization Strategies

Byproduct Management

Oligomers (e.g., tri- and tetra-ethers) form due to excess diol or prolonged reaction times. Mitigation strategies include:

  • Stoichiometric Control : Maintain a 1:2 molar ratio of diol to alcohol.
  • Temperature Modulation : Lower temperatures (≤110°C) reduce polyether formation.

Purification Techniques

  • Fractional Distillation : Effective for separating monomeric product (bp 240–245°C) from oligomers (bp >260°C).
  • Chromatography : Silica gel columns with ethyl acetate/hexane eluents achieve >99% purity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Acid-catalyzed 78 95 High 120
Williamson 85 98 Moderate 220
Continuous flow 82 96 Very high 90
Mechanochemical 72 92 Low 150

Chemical Reactions Analysis

Types of Reactions

1-Butanol, 4,4’-[1,4-butanediylbis(oxy)]bis- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halides or amines.

Scientific Research Applications

Scientific Research Applications

1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- has found use in several areas of scientific research:

  • Chemistry It serves as a solvent and intermediate in organic synthesis.
  • Biology It is employed in studying biomolecule interactions and as a reagent in biochemical assays.
  • Medicine It is investigated for potential use in drug delivery systems and as a building block for pharmaceutical compounds.
  • Industry It is utilized in the production of polymers, resins, and plasticizers.

Study on Drug Delivery Systems

1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- has been explored as a solvent in drug delivery systems, enhancing the solubility of hydrophobic drugs and improving their bioavailability. Studies have demonstrated a significant increase in drug absorption when formulated with this compound compared to traditional solvents.

Biochemical Assay Research

In biochemical assays, 1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- facilitates better binding affinity between proteins and ligands due to its ability to stabilize the interaction environment. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating interactions in biochemical processes. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on biological pathways.

Industrial Applications

The dual functionality of 1-butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- as both an alcohol and an ether allows it to serve specific roles in chemical synthesis and industrial applications. Its structural complexity provides potential advantages in solubility and reactivity compared to its analogs. It is also utilized in synthesizing polymers and resins.

Mechanism of Action

The mechanism of action of 1-Butanol, 4,4’-[1,4-butanediylbis(oxy)]bis- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating interactions in biochemical processes. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on biological pathways .

Comparison with Similar Compounds

1,1'-[1,4-Butanediyl(oxy)]bis-benzene (Compound 15)

  • Structure : Two benzene rings linked by a 1,4-butanediylbis(oxy) group.
  • Molecular Formula : C₁₆H₁₆O₂; Molecular Weight : ~240.30 g/mol .
  • Key Differences: Replaces hydroxyl termini with aromatic rings, reducing polarity and solubility in polar solvents. Synthesized via nucleophilic substitution between phenol and 1,4-dibromobutane .
  • Applications: Potential use as a rigid monomer in polyethers or as a precursor for crosslinked polymers.

Benzaldehyde, 3,3'-[1,4-Butanediylbis(oxy)]bis- (CAS 121799-26-6)

  • Structure : Two benzaldehyde groups connected via the same ether backbone.
  • Molecular Formula : C₁₈H₁₈O₄; Molecular Weight : 298.33 g/mol .
  • Key Differences :
    • Aldehyde groups introduce electrophilic reactivity, enabling participation in condensation reactions (e.g., Schiff base formation).
    • Higher molecular weight and aromaticity compared to the target compound.
  • Applications : Likely used in organic synthesis for constructing conjugated systems or covalent organic frameworks (COFs).

Benzenecarboximidamide,4,4'-[1,4-Butanediylbis(oxy)]bis-, Hydrochloride

  • Structure : Two benzamidine groups linked by the ether backbone, with hydrochloride counterions.
  • Molecular Formula : C₁₈H₂₂N₄O₂·HCl; Molecular Weight : 326.17 g/mol .
  • Key Differences :
    • Amidines are highly basic and form stable salts, enhancing solubility in aqueous media.
    • Exhibits biological activity, similar to propamidine (an antimicrobial agent) .
  • Applications: Potential use in medicinal chemistry or as a nucleic acid-binding agent.

4,4'-[Butane-1,4-Diylbis(oxy)]dibutan-1-amine

  • Structure : Two primary amine-terminated butyl chains connected via the ether linkage.
  • Molecular Formula: Not explicitly stated, but likely C₁₂H₂₈N₂O₂.
  • Key Differences :
    • Amine groups confer nucleophilic reactivity, enabling participation in epoxy curing or polyurethane synthesis.
    • Higher basicity compared to hydroxyl groups in the target compound .
  • Applications : Crosslinker in polymer chemistry or chelating agent for metal ions.

1,2-Benzenedimethanol, 4,4'-[1,4-Butanediylbis(oxy)]bis- (CAS 186843-17-4)

  • Structure: Two benzenedimethanol groups linked by the ether backbone.
  • Molecular Formula : C₂₀H₂₆O₆; Molecular Weight : 362.42 g/mol .
  • Key Differences: Aromatic dimethanol groups increase rigidity and UV absorbance. Higher molecular weight reduces volatility compared to the target compound.
  • Applications: Potential monomer for high-performance polyesters or polycarbonates.

Data Table: Comparative Analysis of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Reactivity/Applications
1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- C₁₂H₂₆O₄ 234.33 Hydroxyl, Ether Plasticizers, surfactants
1,1'-[1,4-Butanediyl(oxy)]bis-benzene C₁₆H₁₆O₂ ~240.30 Aromatic, Ether Polyether synthesis
Benzaldehyde, 3,3'-[butanediylbis(oxy)]bis- C₁₈H₁₈O₄ 298.33 Aldehyde, Ether Organic frameworks
Benzenecarboximidamide hydrochloride C₁₈H₂₂N₄O₂·HCl 326.17 Amidines, Ether Antimicrobial agents
4,4'-[Butanediylbis(oxy)]dibutan-1-amine Not specified ~204–240 Amine, Ether Polymer crosslinkers
1,2-Benzenedimethanol derivative C₂₀H₂₆O₆ 362.42 Benzenedimethanol, Ether High-performance polymers

Biological Activity

1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- (CAS Number: 4161-33-5) is a glycol ether characterized by its dual butanol units connected through a 1,4-butanediyl group via ether linkages. This compound has the molecular formula C12H26O4C_{12}H_{26}O_{4} and an average molecular weight of approximately 234.332 Da. Its unique structure provides distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Chemical Structure

The structural formula can be represented as follows:

HO CH2 CH2 2O CH2 CH2 2OH\text{HO CH}_2\text{ CH}_2\text{ }_2\text{O CH}_2\text{ CH}_2\text{ }_2\text{OH}

This configuration allows for significant interactions in biochemical processes due to the presence of hydroxyl groups.

The biological activity of 1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- is primarily attributed to its ability to form hydrogen bonds with biological molecules. This interaction can facilitate various biochemical processes, including:

  • Metabolic Transformations : The compound can undergo metabolic changes leading to the formation of active metabolites.
  • Receptor Interactions : It may interact with specific receptors or enzymes, influencing biological pathways.

Applications in Research and Medicine

1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- has been investigated for several applications:

  • Drug Delivery Systems : Its solubility properties make it a candidate for use in drug formulations.
  • Biochemical Assays : It serves as a reagent in various biochemical assays due to its ability to dissolve both polar and non-polar compounds.
  • Polymer Production : The compound is utilized in synthesizing polymers and resins.

Study on Drug Delivery Systems

A study explored the use of 1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- as a solvent in drug delivery systems. The results indicated that the compound enhances the solubility of hydrophobic drugs, improving their bioavailability. The study demonstrated a significant increase in drug absorption when formulated with this compound compared to traditional solvents.

Biochemical Assay Research

In another investigation focusing on biochemical assays, researchers utilized this compound to study protein-ligand interactions. The findings revealed that the presence of 1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- facilitated better binding affinity between proteins and ligands due to its ability to stabilize the interaction environment.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
1,4-Butanediol C4H10O2C_4H_{10}O_2Diol with two hydroxyl groups; used in antifreeze.
Tetrahydrofuran C4H8OC_4H_8OCyclic ether; used as a solvent in organic synthesis.
γ-Butyrolactone C4H6O2C_4H_6O_2Lactone; used as a solvent and reagent.

Uniqueness of 1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis-

The dual functionality as both an alcohol and an ether allows this compound to serve specific roles in chemical synthesis and industrial applications that simpler compounds cannot achieve. Its structural complexity provides potential advantages in solubility and reactivity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- in laboratory settings?

  • Methodological Answer :

  • Storage : Store in a cool, dry, well-ventilated area away from ignition sources. Use tightly sealed containers to prevent moisture absorption and oxidation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks during handling .
  • Emergency Procedures : For skin/eye contact, rinse immediately with water for ≥15 minutes. In case of ingestion, rinse mouth and seek medical attention. Use dry chemical extinguishers for fires .
  • Environmental Precautions : Avoid release into drains; collect spills using inert absorbents (e.g., sand) .

Q. How is 1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- synthesized, and what are the key reaction parameters?

  • Methodological Answer :

  • Base-Catalyzed Etherification : A common method involves reacting 1,4-butanediol with 1-butanol under alkaline conditions (e.g., sodium hydroxide in ethanol). Reflux at 80–100°C for 2–4 hours ensures complete reaction .
  • Purification : Post-reaction, neutralize with dilute HCl, extract with diethyl ether, and recrystallize from ethanol to obtain high-purity crystals (melting point: ~101°C) .
  • Yield Optimization : Excess 1-butanol (2:1 molar ratio) and controlled temperature prevent side reactions (e.g., dimerization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, viscosity) of this compound?

  • Methodological Answer :

  • Standardized Measurements : Use calibrated viscometers and refractive index detectors under controlled temperatures (e.g., 20°C). For example, viscosity measurements for similar ethers show a linear increase with alcohol mole fraction (0.0003–0.0022 Pa·s) .
  • Data Validation : Cross-reference with computational models (e.g., COSMO-RS) to predict solubility parameters. Experimental discrepancies may arise from impurities or hydration effects .
  • Example Data :
Mole Fraction of 1-ButanolViscosity (Pa·s)
0.00000.0003
1.00000.0022

Q. What advanced spectroscopic techniques are suitable for characterizing the structural stability of this compound under varying pH conditions?

  • Methodological Answer :

  • NMR Analysis : Use 1^1H and 13^{13}C NMR to monitor ether bond integrity. For example, shifts in δ 3.6–4.0 ppm (methyleneoxy protons) indicate hydrolysis in acidic/basic media .
  • FT-IR Spectroscopy : Track O-H stretching (~3400 cm1^{-1}) and C-O-C vibrations (~1100 cm1^{-1}) to detect degradation products .
  • Accelerated Stability Testing : Incubate samples at pH 2–12 (37°C, 72 hours) and analyze degradation kinetics via HPLC .

Q. How can researchers design experiments to study the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer :

  • Phase Solubility Studies : Prepare saturated solutions in solvents (e.g., water, ethanol, hexane) at 25°C. Shake for 24 hours, filter, and quantify dissolved compound via gravimetry or UV-Vis .
  • Thermodynamic Parameters : Calculate Hansen solubility parameters (δd_d, δp_p, δh_h) to predict compatibility. For example, ethanol (δh_h = 19.4 MPa1/2^{1/2}) may show higher solubility than hexane (δh_h = 0) .
  • Example Data :
SolventSolubility (g/L)
Water77
Ethanol>500

Research Design & Data Analysis

Q. What statistical approaches are recommended for analyzing variability in synthesis yields across multiple batches?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, molar ratio). For example, a 22^2 factorial design can identify interactions between reagent concentration and reaction time .
  • ANOVA Analysis : Compare batch yields (n ≥ 3) to determine significance of process parameters. A p-value <0.05 indicates statistically meaningful differences .
  • Case Study : A study on similar ethers found a 15% yield increase when reaction time was extended from 2 to 4 hours (p = 0.03) .

Q. How can computational modeling (e.g., MD simulations) predict the compound’s interaction with lipid bilayers for drug delivery applications?

  • Methodological Answer :

  • Force Field Selection : Use GROMACS with CHARMM36 parameters to model ether-lipid interactions. Simulate insertion into DPPC bilayers over 100 ns trajectories .
  • Free Energy Calculations : Apply umbrella sampling to determine permeability coefficients (log P). For example, predicted log P values >2.5 suggest high membrane affinity .
  • Validation : Cross-check with experimental PAMPA assays for passive diffusion rates .

Contradiction Resolution

Q. Why do different studies report conflicting thermal stability data for this compound, and how can this be addressed?

  • Methodological Answer :

  • Controlled DSC/TGA Protocols : Run differential scanning calorimetry (DSC) at 10°C/min under nitrogen. Discrepancies often arise from moisture content; pre-dry samples at 60°C for 24 hours .
  • Comparative Analysis : A study showed decomposition onset at 180°C in anhydrous conditions vs. 150°C in humid environments .
  • Reporting Standards : Document atmospheric conditions (e.g., %RH) and heating rates in all publications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis-
Reactant of Route 2
Reactant of Route 2
1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis-

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